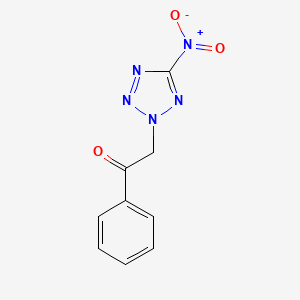![molecular formula C22H16Br2N2O4 B11559160 2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate](/img/structure/B11559160.png)
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate is a complex organic compound that features a benzoate ester functional group, bromine substituents, and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate typically involves multiple steps:
Bromination: The starting material, a phenyl benzoate derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 4 positions.
Hydrazone Formation: The brominated intermediate reacts with hydrazine derivatives to form the hydrazone linkage. This step often requires acidic or basic conditions to facilitate the reaction.
Esterification: The final step involves esterification to introduce the benzoate group, typically using benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine substituents or the hydrazone linkage, potentially yielding debrominated or reduced hydrazone products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Debrominated phenyl benzoate or reduced hydrazone derivatives.
Substitution: Functionalized phenyl benzoate derivatives with various substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its hydrazone linkage and aromatic rings. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl acetate: Similar structure but with an acetate group instead of a benzoate.
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl propionate: Similar structure but with a propionate group.
Eigenschaften
Molekularformel |
C22H16Br2N2O4 |
|---|---|
Molekulargewicht |
532.2 g/mol |
IUPAC-Name |
[2,4-dibromo-6-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16Br2N2O4/c23-17-11-16(13-25-26-21(28)19(27)14-7-3-1-4-8-14)20(18(24)12-17)30-22(29)15-9-5-2-6-10-15/h1-13,19,27H,(H,26,28)/b25-13+ |
InChI-Schlüssel |
KTRBKDZRWLEYGV-DHRITJCHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-bromophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11559079.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559084.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11559092.png)

![N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11559114.png)
![2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11559118.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11559123.png)
![(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11559125.png)
![N'-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559127.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559135.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559138.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559141.png)
![2,4-dibromo-6-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11559148.png)

